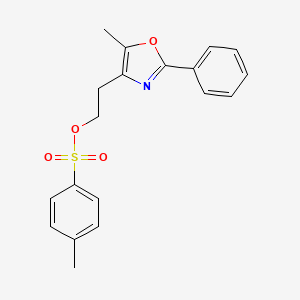

2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-14-8-10-17(11-9-14)25(21,22)23-13-12-18-15(2)24-19(20-18)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNITQXBLBMGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C(OC(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(5-Methyl-2-phenyloxazol-4-yl)ethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The methyl group on the oxazole ring can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The oxazole ring can be reduced to form a dihydrooxazole derivative.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of oxazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. This opens avenues for synthesizing analogs of 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate to enhance efficacy and selectivity against cancer cells.

Material Science

The sulfonate group in this compound can enhance solubility and stability in various solvents, making it suitable for applications in polymer chemistry.

- Case Study: Polymer Additive

In recent studies, sulfonated compounds have been utilized as additives in polymer formulations to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown promising results in enhancing the performance of materials used in coatings and adhesives.

Data Tables

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonate and oxazole functional groups . These interactions can modulate the activity of the target molecules, leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Methoxy-4-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate ()

- Structural Differences :

- Replaces the ethyl-oxazole group with a conjugated oxazol-4-ylidene system.

- Incorporates a methoxy substituent on the phenyl ring.

- Functional Implications: The extended conjugation enhances UV-vis absorption but may reduce derivatization efficiency due to steric hindrance.

APIAPS (Anthracene-phenanthroimidazole Tosylate) ()

- Structural Differences :

- Features an anthracene-phenanthroimidazole aromatic system instead of phenyloxazole.

- Functional Implications :

Functional Analogues

Metsulfuron Methyl Ester ()

- Structural Differences :

- Contains a sulfonylurea backbone with a triazine ring, unlike the oxazole-tosylate structure.

- Functional Implications :

Data Table: Key Comparative Properties

Research Findings

Reactivity and Stability :

- The target compound’s ethyl linker provides flexibility, enabling efficient derivatization compared to rigid systems like the oxazol-4-ylidene derivative .

- The 5-methyl group on the oxazole enhances steric protection of the tosyl group, improving shelf-life relative to unmethylated analogues .

Detection Performance :

- Phenyloxazole derivatives exhibit moderate UV absorption (λ~270 nm), whereas anthracene-based analogues (e.g., APIAPS) show superior fluorescence (λ~400 nm) but require complex synthesis .

Crystallographic Insights :

- Compounds like the oxazol-4-ylidene derivative () are characterized using SHELX software, revealing planar conformations that influence solubility and melting points .

Biological Activity

Molecular Formula : C16H17NO3S

Molecular Weight : 303.37 g/mol

IUPAC Name : 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate

Structure

The structure of the compound can be represented as follows:

Research indicates that compounds similar to This compound may exhibit biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes, leading to altered metabolic pathways.

- Antimicrobial Properties : Some derivatives have shown effectiveness against a range of microbial pathogens.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related sulfonate compounds against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting that similar compounds may possess antimicrobial properties.

Compound Name Bacterial Strain Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 20 This compound Pseudomonas aeruginosa 18 -

Cytotoxicity Studies : In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) HeLa 45 MCF-7 55 - Enzyme Inhibition Assays : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that it effectively inhibited the activity of certain kinases, which are crucial for cell signaling.

Safety and Toxicology

Preliminary safety assessments indicate that while the compound exhibits biological activity, it also poses certain risks:

- Acute Toxicity : Classified as harmful if swallowed with potential for causing genetic defects.

- Skin Irritation : Noted to cause skin irritation upon contact.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-(5-methyl-2-phenyloxazol-4-yl)ethanol and 4-methylbenzenesulfonyl chloride. Key steps include:

- Step 1 : Activation of the hydroxyl group using a base (e.g., pyridine) to facilitate sulfonate ester formation.

- Step 2 : Reaction under anhydrous conditions (e.g., dichloromethane or THF) at 0–5°C to minimize side reactions.

- Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) or NMR (absence of residual alcohol or tosyl chloride peaks) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm oxazole ring protons (δ 6.8–7.5 ppm) and sulfonate methyl groups (δ 2.4–2.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z ~414.1).

- X-ray Crystallography : For absolute configuration determination (if single crystals are obtained via slow evaporation in ethanol/water) .

Q. How does the sulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonate ester acts as a leaving group. Reactivity can be modulated by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement.

- Counterion Effects : Use of tetrabutylammonium iodide as a phase-transfer catalyst to improve reaction kinetics.

- Monitoring : TLC or in-situ IR spectroscopy to track reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., cell line viability assays using MTT vs. ATP-based luminescence).

- Structural Confounders : Verify compound identity via orthogonal techniques (e.g., 2D NMR, X-ray) to rule out degradation or isomerism.

- Statistical Rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch effects .

Q. What computational models are suitable for predicting the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Predict biodegradation pathways using EPI Suite or OPERA.

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to estimate adsorption coefficients.

- Experimental Validation : Combine with HPLC-MS/MS to detect degradation products in simulated environmental matrices (e.g., OECD 308 water-sediment systems) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

- Methodological Answer :

- Core Modifications : Replace the oxazole ring with thiazole (to alter electron density) or introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate metabolic stability.

- Sulfonate Tuning : Substitute 4-methylbenzenesulfonate with mesylate or triflate for improved solubility.

- In Silico Screening : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Q. What are the challenges in elucidating the compound’s mechanism of action in anticancer studies?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics.

- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., apoptosis vs. autophagy).

- Resistance Studies : Generate drug-tolerant cell lines via chronic exposure and perform whole-exome sequencing to identify resistance mutations .

Methodological Frameworks for Research Design

Q. How should researchers integrate theoretical frameworks into studies on this compound?

- Methodological Answer :

- Medicinal Chemistry Principles : Apply Lipinski’s Rule of Five to optimize bioavailability during analog design.

- Environmental Risk Assessment : Use the PBT (Persistence, Bioaccumulation, Toxicity) index from REACH guidelines.

- Kinetic Theory : Model reaction rates using Arrhenius equations to scale up synthesis .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation).

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.

- Meta-Analysis : Aggregate data across labs using random-effects models to account for heterogeneity .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.